molecular formula C21H15FN4O4 B2923613 3-[(4-fluorophenyl)methyl]-1-[(4-nitrophenyl)methyl]-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione CAS No. 2097858-32-5

3-[(4-fluorophenyl)methyl]-1-[(4-nitrophenyl)methyl]-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione

Cat. No.: B2923613
CAS No.: 2097858-32-5
M. Wt: 406.373
InChI Key: MUJXWCTZGUEEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrido[2,3-d]pyrimidin-1-ium derivative featuring a fused pyridine-pyrimidine core. Key structural attributes include:

  • Substituents: A 4-fluorophenylmethyl group at position 3 and a 4-nitrophenylmethyl group at position 1.
  • Charge and Functional Groups: A positively charged pyridinium (1-ium) moiety and two dione groups at positions 2 and 2.
  • Electronic Effects: The electron-withdrawing nitro (NO₂) and fluoro (F) groups likely influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-[(4-nitrophenyl)methyl]-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN4O4/c22-16-7-3-14(4-8-16)13-25-20(27)18-2-1-11-23-19(18)24(21(25)28)12-15-5-9-17(10-6-15)26(29)30/h1-11,18H,12-13H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERXIDZGVGHXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(=[N+](C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)[N+](=O)[O-])N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN4O4+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-fluorophenyl)methyl]-1-[(4-nitrophenyl)methyl]-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione is a pyrido[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrido ring fused with a pyrimidine moiety. The presence of fluorine and nitro groups on the phenyl rings significantly influences its biological properties.

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class can inhibit various biological targets, including kinases involved in cancer cell proliferation. Specifically, the inhibition of eEF-2 kinase (eEF-2K) has been studied extensively.

Inhibition of eEF-2K

A study reported that certain derivatives of pyrido[2,3-d]pyrimidine, including related compounds, exhibited significant inhibitory activity against eEF-2K. For instance:

  • Compound 6 : IC50 = 420 nM
  • Compound 9 : IC50 = 930 nM

These compounds demonstrated a reduction in eEF-2K activity in MDA-MB-231 breast cancer cells, suggesting their potential as anti-cancer agents .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that specific substitutions on the pyrido[2,3-d]pyrimidine scaffold are crucial for enhancing biological activity. The following table summarizes key findings from SAR investigations:

CompoundSubstitutionIC50 (μM)Activity
6Ethyl at R10.420High
9Cyclopropyl at R30.930Moderate
Other derivativesVarious substitutionsVariesVaries

These results highlight the importance of functional groups in modulating the compound's efficacy against specific biological targets.

Case Study 1: Anticancer Activity

In vitro studies demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines. The mechanism was linked to the downregulation of eEF-2K, which is often overexpressed in malignant cells. The compound's ability to induce apoptosis in these cells was also noted.

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of related pyrido derivatives against Mycobacterium tuberculosis. The results indicated moderate activity against resistant strains, suggesting potential applications in developing new antibiotics targeting multi-resistant pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The pyrido[2,3-d]pyrimidin-1-ium scaffold distinguishes this compound from analogs with alternative fused systems:

Compound Core Structure Key Substituents Charge Reference
Target Compound Pyrido[2,3-d]pyrimidin-1-ium 4-fluorophenylmethyl, 4-nitrophenylmethyl +1 (1-ium) N/A
Example 41 () Pyrazolo[3,4-d]pyrimidine Chromen-4-one, fluoro groups Neutral
Compound 5 () Pyrido[1,2-a]pyrimidin-4-one 3-fluoro-4-methoxyphenyl, tetrahydropyridinyl Neutral
Compound 3b () Pyrimido[4,5-d]pyrimidin-4(1H)-one Acrylamide, methoxyphenyl, piperazinyl Neutral

Key Observations :

  • The target’s charged pyridinium core may enhance aqueous solubility compared to neutral analogs like pyrido[1,2-a]pyrimidin-4-ones .

Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups
Compound Substituents Electronic Impact
Target Compound 4-NO₂ (nitro), 4-F (fluoro) Strong electron-withdrawing effects; may stabilize negative charges or enhance electrophilicity.
Example 41 () 3-Fluorophenyl, methylthio Moderate electron-withdrawing (F) and electron-donating (S-CH₃) effects.
Compound 15 () 3,4-Dimethoxyphenyl Electron-donating methoxy groups; may increase lipophilicity.

Key Observations :

  • The nitro group in the target compound likely enhances metabolic stability compared to methoxy-containing analogs .
  • Fluorine substituents are common in drug design for improving bioavailability; their presence in both the target and Example 41 suggests optimized pharmacokinetic profiles .

Physicochemical Properties (Theoretical Comparison)

Property Target Compound Example 41 () Compound 3b ()
Molecular Weight ~420 g/mol (estimated) ~450 g/mol ~500 g/mol
LogP Moderate (due to NO₂ and F) Higher (chromen-4-one) Lower (piperazinyl group)
Solubility Likely polar (charged core) Low (neutral, bulky) Moderate (polar groups)

Key Observations :

  • The charged pyridinium core in the target compound may improve aqueous solubility relative to neutral analogs like Example 41 .
  • The nitro group’s polarity could reduce membrane permeability compared to methoxy or methylthio groups .

Research Implications and Gaps

  • Biological Activity: No direct data exists for the target compound, but pyrido-pyrimidine derivatives are often explored as kinase inhibitors or antimicrobial agents.
  • Structural Uniqueness: The combination of pyridinium charge, dione groups, and nitro/fluoro substituents distinguishes it from known analogs, warranting further study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.